2-(1H-indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone
Description
Properties
IUPAC Name |
2-indol-1-yl-1-(3-phenylazepan-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22(17-23-15-13-19-10-4-5-12-21(19)23)24-14-7-6-11-20(16-24)18-8-2-1-3-9-18/h1-5,8-10,12-13,15,20H,6-7,11,14,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTUXKVKKVEJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Phenylazepane Moiety: The phenylazepane moiety can be synthesized through the cyclization of a suitable precursor, such as a phenyl-substituted amine, under basic conditions.
Coupling of the Indole and Phenylazepane Moieties: The final step involves the coupling of the indole and phenylazepane moieties through a condensation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or phenylazepane moieties are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-(1H-indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a tool to study biological processes and pathways, particularly those involving indole and azepane derivatives.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a precursor in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the phenylazepane moiety may enhance the compound’s binding affinity and selectivity. The compound may modulate signaling pathways, enzyme activity, or gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 2-(1H-indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone, enabling comparative analysis of substituent effects and functional group contributions.
Table 1: Structural and Functional Comparison
Substituent Effects on Bioactivity and Reactivity
- Azepane vs. Azetidine/Azepane Derivatives : The seven-membered azepane ring in the target compound may confer greater conformational flexibility compared to the smaller azetidine ring in the pyridinyl-oxadiazolyl derivative . This could enhance binding to larger protein pockets, though experimental validation is lacking.
- Indole Positional Isomerism: The indole-1-yl group in the target compound contrasts with indole-3-yl derivatives (e.g., JWH-250 and 1-(1H-benzotriazol-1-yl)-2-(1H-indol-3-yl)ethanone). Indole-3-yl is more common in bioactive molecules (e.g., tryptophan derivatives), suggesting that positional isomerism could significantly alter receptor affinity .
- The methoxyphenyl group in JWH-250 enhances lipophilicity, likely contributing to cannabinoid receptor binding .
Biological Activity
2-(1H-indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone is a synthetic organic compound characterized by the presence of an indole moiety and a phenylazepane structure. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The indole structure is frequently found in various bioactive compounds, making derivatives of indole significant in drug discovery.
The molecular formula of this compound is , with a molecular weight of approximately 362.47 g/mol. The compound's structure features an indole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
The biological activity of this compound may be attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease pathways. Indole derivatives often exhibit their effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with neurotransmitter receptors.
Pharmacological Studies
Research has indicated that compounds with indole structures can serve as effective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain. A study on related indole derivatives demonstrated significant anti-inflammatory and analgesic activities, suggesting that this compound may exhibit similar properties.
Study 1: COX Inhibition
A recent study synthesized several indole derivatives and evaluated their effects on COX-2 activity. The synthesized compounds were docked with the COX-2 enzyme, revealing that some derivatives exhibited comparable or superior inhibitory activity compared to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. This suggests that this compound could be a promising candidate for further development as an anti-inflammatory agent.
Study 2: Analgesic Activity
In vivo studies on related compounds have shown significant analgesic effects. For instance, derivatives similar to this compound were tested for pain relief in animal models, demonstrating efficacy comparable to traditional analgesics. These findings underscore the potential therapeutic applications of this compound in pain management.
Data Table: Biological Activities of Indole Derivatives
Q & A
Q. What are the recommended methods for synthesizing 2-(1H-indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone?
Methodological Answer: The synthesis of indole-azepane derivatives typically involves coupling reactions between activated indole precursors and substituted azepane rings. For example:
- Step 1: Prepare the indole core via Fischer indole synthesis or palladium-catalyzed cross-coupling.
- Step 2: Functionalize the azepane ring (e.g., 3-phenylazepane) using alkylation or acylation.
- Step 3: Couple the indole and azepane moieties via nucleophilic substitution or amide bond formation.
- Key Considerations: Use anhydrous conditions for moisture-sensitive intermediates and monitor reaction progress via TLC or LC-MS.
References: Similar synthetic strategies are validated in indole-acetylated compounds .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Compare - and -NMR spectra with reference data (e.g., NIST Chemistry WebBook ).
- Mass Spectrometry (MS): Confirm molecular weight using high-resolution MS (e.g., NIST Standard Reference Database ).
- X-ray Crystallography: Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement ).
- Purity Assessment: Use HPLC with UV detection (≥95% purity threshold).
Q. What safety protocols are critical for handling this compound?
Methodological Answer: Based on structurally related indole derivatives:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
- Exposure Mitigation: Avoid inhalation/ingestion; use respiratory protection (e.g., NIOSH-approved P95 masks) if aerosolization is possible .
- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Modular Substituent Variation: Systematically alter the indole (e.g., substituents at positions 1, 3) and azepane (e.g., phenyl group position) moieties.
- Biological Assays: Test derivatives against target proteins (e.g., bromodomains) using fluorescence polarization or thermal shift assays.
- Key Insight: Evidence from indole-acetylated analogs shows that substituent polarity and steric effects critically influence binding affinity .
Q. What computational tools are suitable for modeling interactions between this compound and biological targets?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., CBP/p300 bromodomains).
- Molecular Dynamics (MD): Simulate ligand-protein stability with GROMACS or AMBER, focusing on hydrogen bonds (e.g., indole carbonyl interactions with Arg1173 ).
- Quantum Mechanics (QM): Calculate electronic properties (e.g., dipole moments) using Gaussian09 to rationalize reactivity trends.
Q. How should researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer:
- Source Analysis: Cross-reference data from authoritative databases (e.g., NIST ) and peer-reviewed studies.
- Experimental Reproducibility: Re-run spectra under standardized conditions (e.g., solvent, temperature).
- Case Example: Discrepancies in -NMR shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or tautomerism in indole derivatives .
Q. What strategies optimize crystallization for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening: Use vapor diffusion with polar/nonpolar solvent pairs (e.g., ethanol/hexane).
- Temperature Gradients: Slowly cool saturated solutions to promote crystal growth.
- Software: Refine structures using SHELXL and validate with PLATON for symmetry checks.
References: Crystallization of similar indole derivatives is reported in Acta Crystallographica .
Q. How can metabolic stability be assessed for this compound in preclinical studies?
Methodological Answer:
- In Vitro Assays: Incubate with liver microsomes (human/rodent) and quantify parent compound degradation via LC-MS/MS.
- CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Key Parameter: Half-life (t₁/₂) >1 hour suggests favorable metabolic stability for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
